1H-Indazol-3-ol
Overview
Description
1,2-Dihydro-indazol-3-one is a heterocyclic compound with the molecular formula C₇H₆N₂O. It is also known by other names such as 3H-Indazol-3-one, 1,2-dihydro- and 3-Oxo-1,2-indazole . This compound is part of the indazole family, which is known for its diverse biological activities and medicinal properties .
Mechanism of Action
Target of Action
1H-Indazol-3-ol, also known as 3-Indazolinone, has been found to interact with several targets. It is known to bind effectively with the hinge region of tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
The compound acts as an effective hinge-binding fragment . This means it binds to its target, tyrosine kinase, at a specific region known as the hinge region. This binding can inhibit the activity of the kinase, leading to a cascade of downstream effects that can alter cell behavior .
Biochemical Pathways
This compound has been found to regulate the expression of CYP1A1 by activating the AHR pathway . The AHR pathway is involved in the breakdown of certain foreign substances and drugs in the body. CYP1A1 is a member of the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of xenobiotics in the body .
Result of Action
This compound has shown promising results in inhibiting cell growth in various neoplastic cell lines at concentrations lower than 1 µM, causing a block in the G0–G1 phase of the cell cycle . This suggests that the compound may have potential as an anticancer agent .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of certain substituents on the benzene ring at the C-5 position of indazole had a significant effect on the anti-proliferative activity . This indicates that the compound’s activity can be influenced by its chemical environment and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
1H-Indazol-3-ol has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the oxidation of arachidonic acid, a reaction catalyzed by 5-lipoxygenase . This suggests that this compound may play a role in the regulation of inflammatory responses.
Cellular Effects
This compound has been found to have significant effects on various types of cells. For example, it has been shown to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has been used in various studies, suggesting that it is stable under laboratory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydro-indazol-3-one can be synthesized through various methods. One notable method involves the photochemical generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols in an aqueous solvent at room temperature . This intermediate is then used to construct 1,2-dihydro-3H-indazol-3-ones. This method is advantageous due to its mild reaction conditions and the use of an aqueous solvent .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-indazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other derivatives with potential biological activities.
Substitution: Substitution reactions, particularly involving the nitrogen atoms, can lead to the formation of various substituted indazoles.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate .
Major Products Formed
The major products formed from these reactions include various substituted indazoles and their derivatives, which have been studied for their biological activities .
Scientific Research Applications
1,2-Dihydro-indazol-3-one has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2-Dihydro-indazol-3-one include:
Indazole: Known for its wide range of biological activities, including anti-inflammatory and antimicrobial properties.
Pyrazolo-indazole: Exhibits significant anti-inflammatory activity.
Pyridazino-indazole: Known for its potential as an anti-inflammatory agent.
Uniqueness
1,2-Dihydro-indazol-3-one is unique due to its specific structure, which allows for diverse chemical modifications and the formation of various biologically active derivatives . Its mild and efficient synthetic routes also make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEICGMKXPNXNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049428 | |
Record name | 3-Indazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7364-25-2 | |
Record name | Indazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7364-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Indazolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007364252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indazol-3-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9352 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-Indazol-3-one, 1,2-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Indazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-3H-indazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.095 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-INDAZOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E254S9S1R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1H-indazol-3-ol, particularly its derivative 7-nitroindazole (7-NI), acts as a potent and competitive inhibitor of rat brain NOS. [] 7-NI exhibits an IC50 of 0.9 ± 0.1 μM for inhibiting rat cerebellar NOS. [] Kinetic analysis reveals that 7-NI competes with L-arginine, the natural substrate of NOS, for binding to the enzyme. [] This inhibition of NOS, particularly the neuronal isoform (nNOS), leads to a decrease in nitric oxide (NO) production in the brain. [, ] This reduction in NO signaling has been linked to increased aggressive behavior in mice, highlighting a potential role of nNOS in regulating aggression. [, ]
A:
A: this compound exhibits tautomerism between the 3-hydroxy (this compound) and 3-oxo (3-indazolinone) forms. [, ] While the solid-state structure corresponds to the 3-oxo form, solution-state studies using NMR reveal a predominance of the 3-hydroxy tautomer. [, ] Theoretical calculations using methods like GIAO/B3LYP/6-311++G(d,p) support the experimental observation, indicating a higher stability of the this compound tautomer in solution. []
A: this compound serves as a starting material in the synthesis of 1-aryl-1H-1,2,4-triazolo[4,3-b]indazoles. [] The synthesis involves a 1,3-addition reaction of nitrilimines to 3-indazolinone, followed by an acid-assisted 6π heteroelectrocyclic reaction of the resulting hydrazone adducts. [] This reaction sequence highlights the utility of this compound as a building block for generating more complex heterocyclic compounds.
A: Introducing substituents at the 1 and 5 positions of the indazol-3-ol scaffold leads to derivatives with significant anti-inflammatory properties. [] For example, 5-methoxy-1-[(quinoline-2-yl-methoxy)benzyl]-1H-indazol-3-ol (compound 27 in the referenced study) demonstrates potent inhibition of 5-lipoxygenase (5-LOX), a key enzyme involved in the arachidonic acid pathway and inflammation. []
A: High-performance liquid chromatography (HPLC) serves as a reliable analytical technique for the quantification of this compound, particularly in the context of pharmaceutical formulations containing benzydamine hydrochloride. [, ] Reversed-phase HPLC methods, employing C18 columns and UV detection, allow for the separation and detection of this compound and other impurities, ensuring quality control in pharmaceutical manufacturing. [, ]
A: this compound can be used to synthesize copper(II) complexes. [] These complexes, incorporating ligands like 2,2′-bipyridyl and 1,10-phenanthroline, have shown promising anticancer activity in vitro against MCF7 breast cancer cells. [] The complexes exhibit DNA and bovine serum albumin (BSA) binding capabilities, suggesting potential mechanisms for their anticancer effects. []
A: Yes, this compound, specifically its 1-benzyl derivative, can undergo polyfluoroalkylation and alkenylation reactions. [, ] These reactions, often involving difluorocarbene, can result in a mixture of N- and O-alkylated products. [, ]
A: While the provided abstract does not detail the significance, determining the crystal and molecular structure of 2-acetyl-3-indazolinone [] can contribute to understanding the structural features and potential intermolecular interactions of this this compound derivative. This information can be valuable for designing new compounds with specific properties.
A: While the provided abstract doesn't offer specific applications, studying the photophysical behavior of 3-indazolinone [] can reveal insights into its excited state properties, including fluorescence, phosphorescence, and energy transfer mechanisms. This knowledge can be valuable for applications in areas like fluorescent probes, light-emitting materials, and photocatalysis.
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